

Physical properties of 2-(chloromethyl)benzothiazole

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-benzothiazole

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An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzothiazole

Introduction

2-(Chloromethyl)benzothiazole is a heterocyclic compound of significant interest within the realms of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a reactive chloromethyl group appended to the robust benzothiazole scaffold, renders it a versatile intermediate for the synthesis of a wide array of bioactive molecules and functional materials.^[1] Its applications range from the development of potent antimicrobial and anti-cancer agents to the formulation of agrochemicals and specialized dyes.^[1]

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(chloromethyl)benzothiazole. Moving beyond a simple datasheet, this document offers field-proven insights into the causality behind its characteristics, detailed protocols for its characterization, and essential guidelines for its safe handling. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical relevance for professionals in drug development and chemical research.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental identity and physical state under typical laboratory conditions.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | 2-(chloromethyl)-1,3-benzothiazole | [2] |
| CAS Number | 37859-43-1 | [1][3] |
| Molecular Formula | C ₈ H ₆ ClNS | [1][2][4] |
| Molecular Weight | 183.66 g/mol | [2][3][5] |
| Appearance | Pale yellow to reddish-yellow or off-white solid/powder. May exist as a liquid depending on purity and ambient temperature. | [1][3] |
| Odor | Characteristic organic odor. | [5] |

The compound's appearance as a low-melting-point solid is a critical handling consideration.[1][3] At a typical ambient temperature of 20-25°C, it may be on the cusp of its solid and liquid phases, affecting weighing and transfer procedures.

Section 2: Thermal and Solubility Profile

The thermal stability and solubility dictate the reaction conditions under which 2-(chloromethyl)benzothiazole can be effectively utilized and the methods for its purification.

Table 2: Thermal and Solubility Data

| Property | Value | Source(s) |
|--------------------------------|---|-----------|
| Melting Point | 32 - 34°C | [1][3][6] |
| Boiling Point | 88 - 102°C at 0.3 - 0.5 mmHg | [1][3][6] |
| Density | ~1.371 g/cm ³ | [3] |
| Solubility in Water | Poorly soluble | [5] |
| Solubility in Organic Solvents | Soluble in methanol, dichloromethane, and chloroform. | [3][5] |

Expert Analysis:

- Melting Point: The low melting point of approximately 32-34°C means that on a warm day or with minor heating (e.g., from a nearby instrument), the solid can melt.[1][3] This necessitates storing it in a controlled, cool environment. For reactions, it can be advantageous, as it can be gently warmed and added as a liquid, avoiding issues with solid transfer.
- Boiling Point: The high boiling point at atmospheric pressure (not typically reported due to potential decomposition) necessitates purification by vacuum distillation.[1][3] The reported values at reduced pressure are consistent and indicate that standard laboratory vacuum pumps are sufficient for this purpose.
- Solubility Causality: The molecular structure, dominated by the non-polar benzothiazole ring system, explains its poor aqueous solubility.[5] The presence of the polar chloromethyl group is insufficient to overcome the hydrophobic nature of the larger scaffold. Its solubility in common organic solvents like dichloromethane and methanol is consistent with the "like dissolves like" principle, making these suitable solvents for reactions and chromatographic purification.[3][5]

Section 3: Spectroscopic and Structural Characterization

Confirming the identity and purity of 2-(chloromethyl)benzothiazole is paramount before its use in synthesis. The following data represent the expected outcomes from standard analytical techniques.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is the primary method for structural confirmation. The spectrum is distinct and allows for the unambiguous assignment of all protons.

Table 3: Expected ^1H NMR Chemical Shifts

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
|-----------------------------|---------------|-------------|---|-----------|
| ~8.01 - 8.04 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |
| ~7.89 - 7.91 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |
| ~7.49 - 7.53 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |
| ~7.40 - 7.44 ppm | Multiplet (m) | 1H | Aromatic Proton | [3][7] |
| ~4.95 ppm | Singlet (s) | 2H | Methylene Protons (-CH ₂ Cl) | [3][7] |

Expert Interpretation: The most telling signal is the singlet at approximately 4.95 ppm, integrating to two protons.[3][7] This peak is characteristic of the isolated methylene protons of the chloromethyl group. The complex multiplets in the aromatic region (7.40-8.04 ppm) correspond to the four protons on the benzene ring portion of the benzothiazole scaffold.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

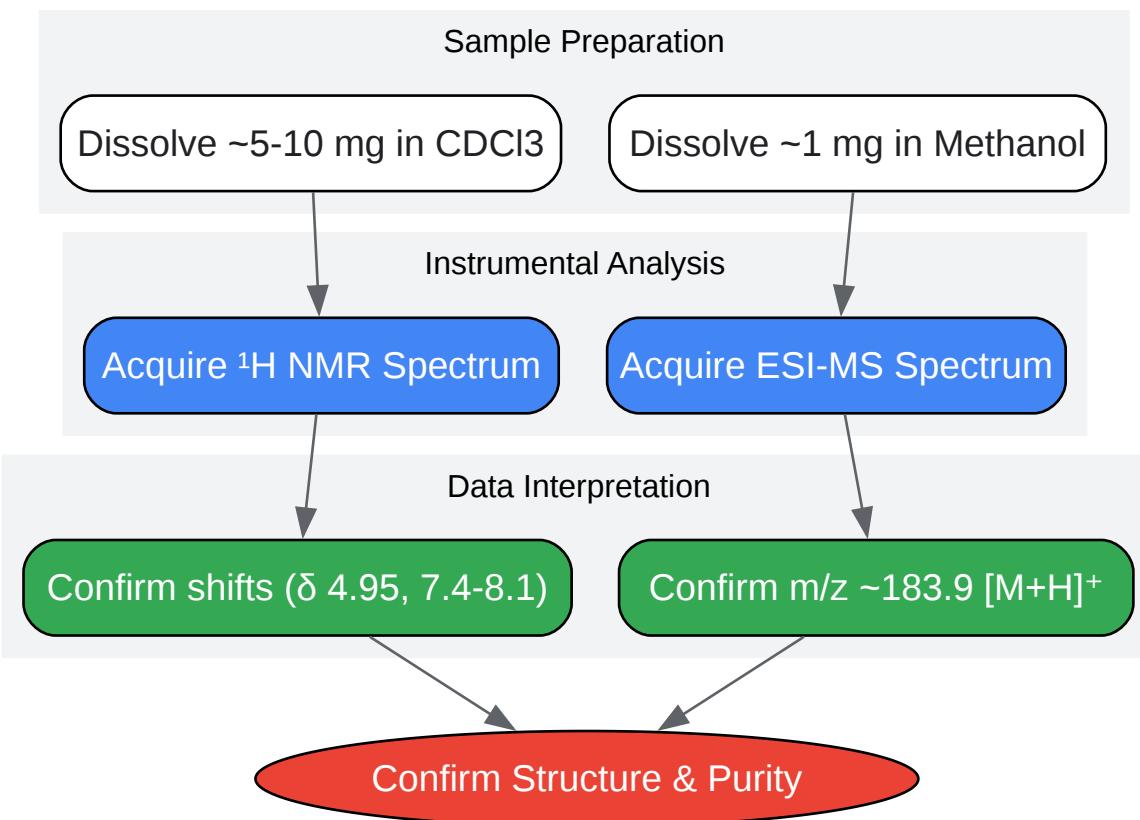
- Expected Result: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺.
- Mass-to-Charge Ratio (m/z): ~183.9[3][7]

- Causality: This value directly corresponds to the molecular weight of the compound (183.66 g/mol) plus the mass of a proton, confirming the molecular formula C_8H_6ClNS . The characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should also be observable in high-resolution mass spectra, presenting as two peaks at $[M+H]^+$ and $[M+2+H]^+$.

Workflow for Spectroscopic Characterization

The following diagram outlines the logical flow for confirming the identity and purity of a sample of 2-(chloromethyl)benzothiazole.

Diagram 1: Spectroscopic Characterization Workflow



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Caption: Diagram 1: A typical workflow for the structural verification of 2-(chloromethyl)benzothiazole.

Section 4: Reactivity, Stability, and Safe Handling

Understanding the reactivity and stability of 2-(chloromethyl)benzothiazole is crucial for its effective use and safe storage.

- Reactivity Profile: The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block.[\[1\]](#)
- Stability: The compound is sensitive to moisture and should be stored away from strong oxidizing agents.[\[3\]](#)[\[5\]](#)[\[6\]](#) Exposure to water can lead to hydrolysis of the chloromethyl group, forming the corresponding alcohol (2-(hydroxymethyl)benzothiazole) and hydrochloric acid, thus degrading the material.

Hazard Summary and Safe Handling

2-(Chloromethyl)benzothiazole is a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source(s) |
|-------------|-------------------------------------|---------------------|
| H302 | Harmful if swallowed | [2] |
| H315 | Causes skin irritation | [2] |
| H317 | May cause an allergic skin reaction | [2] |
| H318 | Causes serious eye damage | [2] |
| H335 | May cause respiratory irritation | [2] |

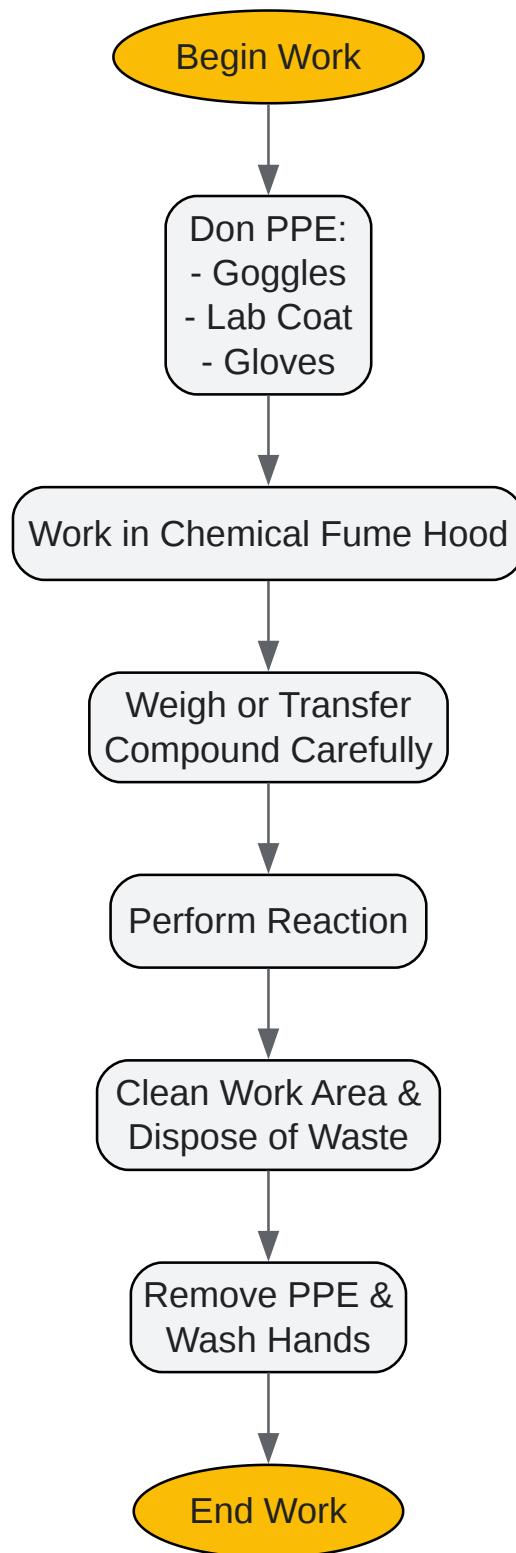
Safe Handling Protocol:

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[8\]](#)
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[8]
- Hand Protection: Wear nitrile or other chemically resistant gloves.[8]
- Body Protection: Wear a standard laboratory coat. Ensure it is buttoned.
- Dispensing: When weighing the solid, use a spatula and prevent dust generation. If melted, use a glass pipette or syringe for transfer.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
Recommended storage temperatures are between 2-8°C or frozen (<-20°C) under an inert atmosphere for long-term stability.[1][3]
- Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.[8]

Safe Handling Workflow

Diagram 2: Safe Handling Workflow

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Caption: Diagram 2: A procedural flowchart for the safe handling of 2-(chloromethyl)benzothiazole.

Section 5: Experimental Methodologies

This section provides detailed, self-validating protocols for key procedures related to the characterization and synthesis of 2-(chloromethyl)benzothiazole.

Protocol 5.1: Determination of Melting Point

- Objective: To determine the melting point range of a sample to assess its purity.
- Methodology:
 - Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample rapidly to about 20°C.
 - Decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
- Validation: A pure sample should exhibit a sharp melting range ($T_2 - T_1 < 2^\circ\text{C}$) consistent with the literature value of 32-34°C.^{[1][3]} A broad or depressed melting range indicates the presence of impurities.

Protocol 5.2: Acquisition of ^1H NMR Spectrum

- Objective: To obtain a high-resolution proton NMR spectrum for structural verification.
- Methodology:
 - Weigh approximately 5-10 mg of 2-(chloromethyl)benzothiazole and place it in a clean, dry vial.

- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Agitate the vial until the sample is fully dissolved.
- Transfer the solution to a standard 5 mm NMR tube.
- Insert the tube into the NMR spectrometer.
- Acquire the spectrum according to standard instrument parameters (e.g., 16 scans, 1-second relaxation delay).
- Process the data by applying Fourier transform, phase correction, and baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Validation: The resulting spectrum should show peaks consistent with those listed in Table 3, including the key singlet at ~4.95 ppm and the aromatic multiplets.[3][7]

Protocol 5.3: Synthesis via Microwave-Assisted Reaction

- Objective: To synthesize 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol, showcasing a modern, efficient method.[7][9]
- Causality: This method is preferred over traditional heating for its rapid reaction times, often higher yields, and reduced energy consumption, aligning with green chemistry principles.[9]
- Methodology:
 - Caution: This reaction should be performed in a dedicated microwave reactor by trained personnel.
 - In a microwave process vial, add 2-aminobenzenethiol (1.0 g, 7.93 mmol) to acetic acid (15 mL).
 - While stirring, add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise to the solution.

- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture for 10 minutes at a power of 500 W.[7]
- After the reaction, allow the mixture to cool to room temperature.
- Pour the cooled mixture onto crushed ice (~100 mL).
- Basify the solution with 5 M NaOH until it is alkaline.
- Extract the aqueous solution with chloroform (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by column chromatography on silica gel.

- Validation: The identity and purity of the synthesized product should be confirmed using the characterization methods described in Section 3 (NMR, MS) and Section 5.1 (Melting Point). The expected yield is high, often above 85%. [7]

Conclusion

2-(Chloromethyl)benzothiazole is a cornerstone intermediate whose physical and chemical properties are well-defined. Its low melting point, solubility in common organic solvents, and distinct spectroscopic signatures make it a manageable and characterizable compound for the experienced researcher. However, its hazardous nature demands strict adherence to safety protocols. By understanding the principles and applying the methodologies outlined in this guide, scientists and developers can confidently and safely leverage the synthetic potential of this valuable molecule.

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